molecular formula C7H8ClN3 B1523565 1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride CAS No. 1392214-18-4

1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride

Cat. No. B1523565
CAS RN: 1392214-18-4
M. Wt: 169.61 g/mol
InChI Key: HASVNPOHVARKAA-UHFFFAOYSA-N
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Description

“1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” is a chemical compound with a molecular weight of 169.61 . It is also known as "4-Amino-5-azaindole hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo and pyridine ring . The InChI code for this compound is 1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H, (H3,8,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The InChI key for this compound is AZAKGDZCTHXHFX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Li et al. (2020) explores the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives through a metal-free four-component reaction. This process allows the formation of multiple C–N and C–C bonds using acetic acid as a catalyst, providing an efficient and cost-effective method for producing these derivatives (Li, Fan, Qi, & Zhang, 2020).

  • In another study, Schneller and Hosmane (1978) describe the preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine) from 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)dione. This process involves several steps and results in the formation of compounds with potential applications in various chemical reactions (Schneller & Hosmane, 1978).

Biological Activity and Pharmaceutical Applications

  • Arikawa et al. (2014) focused on the design and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs). Molecular modeling played a crucial role in identifying potent P-CABs with significant inhibitory activity, demonstrating the potential of these derivatives in medicinal chemistry (Arikawa et al., 2014).

  • The study by Wójcicka et al. (2017) synthesized new derivatives of 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione and evaluated their antitumor and antimicrobial activities. Some of the synthesized Mannich bases showed activity against C. albicans and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Wójcicka et al., 2017).

  • In another research, Jose et al. (2017) described the synthesis, molecular docking, and evaluation of new pyrrolo[3,2-c]pyridine Mannich bases for antimycobacterial and antimicrobial properties. One of the compounds exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent (Jose et al., 2017).

Mechanism of Action

While the specific mechanism of action for “1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” is not available, similar compounds like pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential applications in the treatment of disorders involving elevated plasma blood glucose .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” could involve further exploration of its potential biomedical applications, particularly given the observed efficacy of similar compounds in reducing blood glucose levels . More research is also needed to fully understand its synthesis and chemical reactions.

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVNPOHVARKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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